molecular formula C8H12O4 B15255799 Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B15255799
M. Wt: 172.18 g/mol
InChI Key: GAVNLCHHEYKWLG-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol This compound is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring through a shared oxygen atom

Preparation Methods

The synthesis of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate involves several steps. One common method includes the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. This isomerization is typically carried out using lithium diisopropylamide in an aprotic medium . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.

Chemical Reactions Analysis

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The methoxy and carboxylate ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The spirocyclic structure provides rigidity and specificity in binding to targets, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds such as:

    Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar structure but different functional groups.

    3-methylenecyclobutane-1-carbonitrile: Precursor in the synthesis of spirocyclic compounds.

    Methyl 3-methylenecyclobutane-1-carboxylate: Another precursor with different reactivity.

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C8H12O4/c1-10-5-3-8(4-5)6(12-8)7(9)11-2/h5-6H,3-4H2,1-2H3

InChI Key

GAVNLCHHEYKWLG-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)C(O2)C(=O)OC

Origin of Product

United States

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